molecular formula C7H15ClO3 B2772082 3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol CAS No. 224030-81-3

3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol

Cat. No.: B2772082
CAS No.: 224030-81-3
M. Wt: 182.64
InChI Key: XCGGNHOWOHLVBJ-UHFFFAOYSA-N
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Description

3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol is an organic compound with the molecular formula C7H15ClO3 and a molecular weight of 182.65 g/mol . It is characterized by the presence of a chloroethoxy group and a propanol group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol typically involves the reaction of 3-chloropropanol with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of ethylene glycol attacks the carbon atom bonded to the chlorine atom in 3-chloropropanol, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. These interactions are crucial for its applications in various fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. The presence of both chloroethoxy and propanol groups allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

3-[2-(2-chloroethoxy)ethoxy]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO3/c8-2-5-11-7-6-10-4-1-3-9/h9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGGNHOWOHLVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCOCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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